N-phenyl-4H-3,1-benzothiazin-2-amine
Overview
Description
N-phenyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with an amine group attached to the second position and a phenyl group attached to the nitrogen atom. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4H-3,1-benzothiazin-2-amine typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea intermediates. These intermediates undergo cyclization to form the benzothiazine ring. The reaction conditions often include the use of concentrated sulfuric acid or other acidic catalysts to promote ring closure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-4H-3,1-benzothiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazine derivatives .
Scientific Research Applications
N-phenyl-4H-3,1-benzothiazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and as a potential inhibitor of specific enzymes.
Medicine: The compound has shown promise as a therapeutic agent due to its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-phenyl-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit human leukocyte elastase, a serine protease involved in inflammatory processes .
Comparison with Similar Compounds
4H-3,1-benzothiazin-4-ones: These compounds have a similar core structure but differ in the substitution pattern and functional groups.
2-amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom in place of the sulfur atom in the thiazine ring.
Quinazolinediones: These compounds have a similar fused ring structure but differ in the heteroatoms and functional groups
Uniqueness: N-phenyl-4H-3,1-benzothiazin-2-amine is unique due to its specific substitution pattern and the presence of both an amine and a phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-phenyl-4H-3,1-benzothiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-7-12(8-3-1)15-14-16-13-9-5-4-6-11(13)10-17-14/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKNNFLJGWHKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388191 | |
Record name | N-Phenyl-4H-3,1-benzothiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109768-66-3 | |
Record name | N-Phenyl-4H-3,1-benzothiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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